4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde
CAS No.: 648449-22-3
Cat. No.: VC15923509
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648449-22-3 |
|---|---|
| Molecular Formula | C15H17N3O |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 4-(4-methylpiperidin-1-yl)quinazoline-6-carbaldehyde |
| Standard InChI | InChI=1S/C15H17N3O/c1-11-4-6-18(7-5-11)15-13-8-12(9-19)2-3-14(13)16-10-17-15/h2-3,8-11H,4-7H2,1H3 |
| Standard InChI Key | QRJCUEYCCGXNKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure integrates a bicyclic quinazoline system (a fused benzene and pyrimidine ring) with a 4-methylpiperidine moiety and an aldehyde group. The quinazoline core provides a planar aromatic system, while the piperidine ring introduces stereochemical complexity. The aldehyde at position 6 serves as a reactive site for further derivatization .
Table 1: Key Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Routes
Synthesis typically involves multi-step protocols:
-
Quinazoline Core Formation: Starting from 6-nitroquinazoline, reduction to 6-aminoquinazoline followed by formylation introduces the aldehyde group.
-
Piperidine Substitution: Nucleophilic aromatic substitution at position 4 of the quinazoline with 4-methylpiperidine under basic conditions (e.g., KCO in DMF).
-
Purification: Column chromatography or recrystallization yields the final product, with reported purity >95%.
Key Challenges:
-
Regioselectivity in substitution reactions.
-
Stability of the aldehyde group during synthesis.
Reactivity Profile
The aldehyde group undergoes characteristic reactions:
-
Condensation: With amines to form Schiff bases.
-
Oxidation: To carboxylic acids using KMnO.
Computational and Structural Analysis
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
-
Electrostatic Potential: High electron density at the aldehyde oxygen and quinazoline N1 atom, suggesting nucleophilic attack sites .
-
Rotatable Bonds: Only two rotatable bonds (piperidine-C and aldehyde-C), indicating moderate conformational flexibility.
Molecular Docking Insights
Docking studies against kinase targets (e.g., EGFR) show favorable binding via:
-
Hydrogen bonding between the aldehyde oxygen and Thr766.
Applications in Medicinal Chemistry
Neuropharmacological Prospects
The 4-methylpiperidine moiety, common in neuroactive compounds, suggests potential affinity for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume